3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-13-11-16(20-23-19-7-4-10-22-21(19)28-20)8-9-18(13)24-29(26,27)17-6-3-5-15(12-17)14(2)25/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXRHNDPVREDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through a cyclization reaction involving a pyridine derivative and a thioamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group (-COCH₃) undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media selectively converts the acetyl moiety to a carboxylic acid (-COOH) without affecting the thiazolo[5,4-b]pyridine ring.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetyl → Carboxylic Acid | KMnO₄, H₂SO₄, 60–80°C | 3-Carboxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Yield: ~75% (analogous systems) |
Reduction Reactions
The acetyl group can be reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetyl → Hydroxymethyl | LiAlH₄, THF, reflux | 3-(Hydroxymethyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Partial reduction observed |
| Acetyl → Methyl | Pd/C, H₂ (1 atm), ethanol | 3-Methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Requires elevated pressure |
Nucleophilic Substitutions
The sulfonamide nitrogen participates in nucleophilic displacement reactions. For example, the acetyl group can be replaced by amines or alcohols under basic conditions .
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetyl → Amine | NH₃, K₂CO₃, DMF, 80°C | 3-Amino-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Limited by steric hindrance |
Electrophilic Aromatic Substitution
The electron-rich thiazolo[5,4-b]pyridine and phenyl rings undergo halogenation or nitration. Chlorination occurs preferentially at the para position of the phenyl ring .
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Phenyl Ring Chlorination | Cl₂, FeCl₃, 25°C | 3-Acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-chlorobenzenesulfonamide | Regioselectivity confirmed |
Cross-Coupling Reactions
The thiazolo[5,4-b]pyridine moiety enables Suzuki-Miyaura coupling with aryl boronic acids, facilitating functionalization at the 2-position of the thiazole ring .
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Acetyl-N-(2-methyl-4-(5-phenylthiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Optimized at 90°C |
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency in sulfonamide derivatization. For instance, acetylation of the sulfonamide nitrogen completes in 10 minutes versus 6 hours under conventional heating .
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Microwave Acetylation | Ac₂O, microwave, 100°C | 3-Acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (purified) | Yield: 92% |
Thiazolo Ring Functionalization
The thiazolo[5,4-b]pyridine ring undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) .
Key Reactivity Insights:
-
Sulfonamide Stability : Resists hydrolysis under physiological pH but undergoes cleavage in strongly acidic/basic conditions.
-
Thiazolo Ring Reactivity : Electron-deficient nature directs electrophiles to the phenyl ring rather than the heterocycle .
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Synthetic Utility : Cross-coupling and substitution reactions enable modular derivatization for drug discovery .
This compound’s multifunctional design supports its role as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer activity. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound inhibits the Phosphoinositide 3-Kinase (PI3K) pathway, which is crucial for cell growth and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that thiazolo[5,4-b]pyridine derivatives showed IC50 values as low as 10 µM against human breast cancer cells (MCF-7), indicating potent anticancer effects .
- Another study reported that modifications to the thiazole ring enhanced selectivity towards certain cancer types, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
2. Antiviral Potential
Recent investigations have highlighted the antiviral properties of thiazolo[5,4-b]pyridine derivatives. These compounds have been tested against various viral pathogens:
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to disrupt viral replication processes or inhibit viral entry into host cells .
- Case Studies :
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of thiazolo[5,4-b]pyridine derivatives are critical for their development as therapeutic agents:
- Solubility : These compounds are generally slightly soluble in water but soluble in organic solvents like ethanol and DMSO, which affects their bioavailability and distribution within biological systems.
- Toxicity Studies : Preliminary toxicity assessments indicate that these compounds exhibit low toxicity profiles in animal models, making them suitable candidates for further development as pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolo[5,4-b]pyridine core is known to bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The compound’s sulfonamide group also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]Pyridine Derivatives as c-KIT Inhibitors
Thiazolo[5,4-b]pyridine derivatives have been extensively studied as c-KIT inhibitors. For example:
- Compound 6h (3-(trifluoromethyl)phenyl-substituted derivative) exhibited moderate enzymatic inhibition (IC₅₀ = 9.87 µM) against c-KIT. The trifluoromethyl group fits into a hydrophobic binding pocket, as shown by molecular docking .
- Modifications such as inserting a methylene group (6i) or replacing the amide with urea (6j) abolished activity, highlighting the sensitivity of the scaffold to structural changes .
However, the sulfonamide linker could improve solubility and hydrogen-bonding capacity, which may compensate for reduced hydrophobicity.
Pyrazole-Sulfonamide Hybrids for Colon Cancer
Pyrazole-sulfonamide hybrids (e.g., compounds 2–8 ) demonstrated anticancer activity against colon cancer. These compounds feature a pyrazole ring linked to a sulfonamide group, with substituents like fluorine, chlorine, and methoxy influencing potency .
Comparison with Target Compound :
While both classes include sulfonamides, the target compound’s thiazolo[5,4-b]pyridine core may confer distinct target specificity (e.g., kinases vs. apoptosis pathways). The acetyl group in the target compound could enhance metabolic stability compared to pyrazole-based analogs.
Thiazolo[5,4-b]Pyridine-Based Kinase Inhibitors
Compound 1 (from and ) contains an imidazo[4,5-d]thiazolo[5,4-b]pyridine core and inhibits Tyk2/STAT3 signaling. Its synthesis involves Suzuki coupling and HPLC purification, emphasizing the complexity of polycyclic thiazolo-pyridine systems .
However, the absence of the imidazo moiety may limit potency against Tyk2.
Sulfonamide Derivatives with Thiazolyl Groups
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () features a sulfonamide linked to an anilinopyridine group. Its activity depends on the sulfonamide’s electron-withdrawing effects and aromatic interactions .
- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () highlights the versatility of sulfonamide-thiazole hybrids .
Comparison with Target Compound : The target compound’s thiazolo[5,4-b]pyridine group offers a rigid, planar structure that may enhance π-π stacking in kinase active sites compared to flexible thiazolyl or pyrimidinyl analogs.
Biological Activity
3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thiazolo[5,4-b]pyridine moiety, which is known for its diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 409.5 g/mol. The structure features an acetyl group, a thiazolo[5,4-b]pyridine component, and a benzenesulfonamide group, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 2309798-14-7 |
Biological Activity
Research indicates that compounds containing thiazolo[5,4-b]pyridine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have reported that derivatives similar to this compound inhibit the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values comparable to established antibiotics like fluconazole and ketoconazole .
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of critical kinases involved in cancer progression, such as c-KIT and BCR-ABL . These interactions suggest that the compound may play a role in targeting specific signaling pathways in cancer cells.
- Antiviral Activity : Heterocyclic compounds, including those with thiazole structures, have been explored for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication by targeting viral RNA polymerases . The specific mechanisms of action for this compound are still under investigation.
Case Studies
Several studies have highlighted the biological efficacy of thiazolo[5,4-b]pyridine derivatives:
- Study on Antifungal Activity : A series of thiazole derivatives were synthesized and tested against Candida species. One derivative demonstrated an MIC of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal activity .
- Inhibition of Kinases : Research focusing on the inhibition of c-KIT by thiazolo[5,4-b]pyridine derivatives showed promising results in vitro, suggesting potential applications in treating gastrointestinal stromal tumors (GIST) .
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary investigations suggest:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in metabolic pathways or signal transduction.
- Molecular Docking Studies : In silico studies have suggested favorable binding interactions between the compound and target proteins involved in pathogenic processes .
Q & A
Q. What synthetic routes are recommended for synthesizing 3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
The compound can be synthesized via multi-step protocols starting from commercially available precursors. A representative approach involves:
- Step 1 : Preparation of the thiazolo[5,4-b]pyridine core through cyclization reactions using substituted pyridines and sulfur-containing reagents (e.g., thiourea or KSCN) .
- Step 2 : Functionalization of the phenyl ring with a methyl group at the 2-position, followed by sulfonamide coupling using benzenesulfonyl chloride derivatives .
- Step 3 : Acetylation at the 3-position of the benzene ring via Friedel-Crafts or nucleophilic substitution reactions . Yield optimization requires careful control of reaction conditions (e.g., temperature, catalysts like TEA, and purification via column chromatography) .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify proton environments and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .
- X-ray Crystallography : To resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
Q. What primary biological targets are associated with this compound?
The compound exhibits activity against:
- Phosphoinositide 3-Kinase (PI3K) : Potent inhibition of PI3Kα (IC = 3.6 nM) due to hydrogen bonding between the sulfonamide group and the kinase's ATP-binding pocket .
- Sirtuin Enzymes : Modulation of chromatin remodeling and DNA repair pathways, though specificity data require further validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of PI3Kα inhibitory activity?
Key SAR insights include:
- Sulfonamide Substituents : Electron-withdrawing groups (e.g., chloro, fluoro) at the 2- and 4-positions enhance PI3Kα binding affinity by 10-fold compared to unsubstituted analogs .
- Thiazolo[5,4-b]pyridine Core : Replacement with phenyl groups reduces activity, highlighting the necessity of the heterocyclic nitrogen for kinase interaction .
- Acetyl Group : The 3-acetyl moiety improves solubility without compromising target engagement, as shown in docking simulations .
Q. What methodological approaches resolve contradictions in isoform-specific PI3K inhibition data?
Discrepancies in PI3Kβ vs. PI3Kα/γ/δ inhibition (e.g., 10-fold reduced activity for PI3Kβ) can be addressed by:
- Enzymatic Assays : Using isoform-specific recombinant proteins under standardized ATP concentrations .
- Molecular Dynamics Simulations : Comparing binding pocket flexibility and steric hindrance across isoforms .
- Mutagenesis Studies : Identifying key residues (e.g., Lys802 in PI3Kα) responsible for selectivity .
Q. What strategies improve in vivo bioavailability of this compound?
- Pro-Drug Design : Masking the sulfonamide group with tert-butyloxycarbonyl (Boc) or acetyl protections to enhance membrane permeability .
- Formulation Optimization : Use of nanocarriers or PEGylation to improve solubility and half-life .
- Metabolic Stability Assays : Liver microsome studies to identify and block cytochrome P450-mediated degradation .
Q. How does X-ray crystallography elucidate binding interactions with biological targets?
Crystallographic data (e.g., PDB ID: 6JG) reveal:
- Hydrogen Bonds : Between the sulfonamide oxygen and conserved lysine residues in the kinase active site .
- π-Stacking : The thiazolo[5,4-b]pyridine ring interacts with hydrophobic pockets via van der Waals forces .
- Conformational Flexibility : The acetyl group adopts multiple rotameric states, enabling adaptation to binding site geometry .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on sirtuin vs. PI3K as primary targets?
- Selectivity Profiling : Use broad-panel enzymatic assays (e.g., 50+ kinases) to quantify off-target effects .
- Cellular Context : Evaluate activity in cell lines with PI3K pathway mutations (e.g., PIK3CA) vs. sirtuin-overexpressing models .
- Chemical Proteomics : Employ affinity pull-down assays with biotinylated analogs to identify direct binding partners .
Methodological Best Practices
Q. What analytical techniques are critical for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
